Cas no 10262-65-4 (2-(Bromoacetyl)-6-methoxynaphthalene)
2-(Bromoacetyl)-6-methoxynaphthalene Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl)-
- 2-(Bromoacetyl)-6-methoxynaphthalene
- 2-bromo-1-(6-methoxynaphthalen-2-yl)ethanone
- 2-(3-ETHOXYPHENOXY)ANILINE
- 2-bromo-1-(2-methoxynaphthalen-6-yl)ethanone
- 2-bromo-1-(6-methoxy-[2]naphthyl)-ethanone
- 2-Bromo-6'-methoxy-2'-acetonaphthone
- 2-Bromoacetyl-6-methoxynaphtalene
- 6-methoxy-2-(bromoacetyl)naphthalene
- Ethanone,2-bromo-1-(6-methoxy-2-naphthalenyl)
- Ibuprofen Impurity 20
- 2-bromoacetyl-6-methoxynaphthalene
- 2-bromo-1-(6-methoxy-2-naphthyl)ethanone
- 2-Bromo-1-(6-methoxy-naphthalen-2-yl)-ethanone
- 2-bromo-1-(6-methoxynaphthalen-2-yl)ethan-1-one
- Enamine_005243
- HHHKEQGAGUAOQI-UHFFFAOYSA-N
- HMS1408O07
- B3496
- T70026
- EN300-01889
- AKOS008966810
- DTXSID50145415
- AS-79977
- SR-01000039338
- IDI1_007830
- SR-01000039338-1
- 10262-65-4
- SCHEMBL571370
- CS-0307555
- FT-0657284
- CHEMBL2268891
- MFCD03964189
- 2-Bromo-1-(6-methoxy-2-naphthalenyl)ethanone,2'-Acetonaphthone, 2-bromo-6'-methoxy- (6CI, 7CI, 8CI),2-Bromo-1-(6-methoxy-2-naphthyl)ethanone,2-Bromo-1-(6-methoxynaphthalen-2-yl)ethan-1-one,2-Bromo-6'-methoxy-2'-acetonaphthone,2-Bromoacetyl-6-methoxynaphthalene
- DTXCID7067906
- SY055360
- DB-058834
-
- MDL: MFCD03964189
- Inchi: 1S/C13H11BrO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7H,8H2,1H3
- InChI Key: HHHKEQGAGUAOQI-UHFFFAOYSA-N
- SMILES: BrCC(C1=CC=C2C=C(C=CC2=C1)OC)=O
Computed Properties
- Exact Mass: 277.99400
- Monoisotopic Mass: 277.994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.6
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.451
- Melting Point: 110.0 to 114.0 deg-C
- Boiling Point: 387.2 ºCat 760 mmHg
- Flash Point: 188 ºC
- Refractive Index: 1.631
- PSA: 26.30000
- LogP: 3.42600
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-(Bromoacetyl)-6-methoxynaphthalene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:warning
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:3261
- Safety Instruction: H303+H313+H333
- HazardClass:8
- PackingGroup:II
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Bromoacetyl)-6-methoxynaphthalene Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-(Bromoacetyl)-6-methoxynaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152249-1G |
2-(Bromoacetyl)-6-methoxynaphthalene |
10262-65-4 | 95% | 1g |
¥514.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152249-200mg |
2-(Bromoacetyl)-6-methoxynaphthalene |
10262-65-4 | >98.0%(GC) | 200mg |
¥179.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152249-5G |
2-(Bromoacetyl)-6-methoxynaphthalene |
10262-65-4 | 95% | 5g |
¥1544.90 | 2023-09-04 | |
| TRC | B679230-100mg |
2-(Bromoacetyl)-6-methoxynaphthalene |
10262-65-4 | 100mg |
$ 161.00 | 2023-04-18 | ||
| TRC | B679230-1g |
2-(Bromoacetyl)-6-methoxynaphthalene |
10262-65-4 | 1g |
$ 1045.00 | 2022-06-06 | ||
| Chemenu | CM234276-10g |
2-(Bromoacetyl)-6-methoxynaphthalene |
10262-65-4 | 95% | 10g |
$389 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3496-5g |
2-(Bromoacetyl)-6-methoxynaphthalene |
10262-65-4 | 98.0%(GC) | 5g |
¥1590.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3496-1g |
2-(Bromoacetyl)-6-methoxynaphthalene |
10262-65-4 | 98.0%(GC) | 1g |
¥590.0 | 2022-05-30 | |
| Chemenu | CM234276-10g |
2-(Bromoacetyl)-6-methoxynaphthalene |
10262-65-4 | 95% | 10g |
$389 | 2023-01-08 | |
| abcr | AB261357-1 g |
2-(Bromoacetyl)-6-methoxynaphthalene; . |
10262-65-4 | 1g |
€108.10 | 2023-06-22 |
2-(Bromoacetyl)-6-methoxynaphthalene Suppliers
2-(Bromoacetyl)-6-methoxynaphthalene Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-(Bromoacetyl)-6-methoxynaphthalene
2-(Bromoacetyl)-6-methoxynaphthalene: A Comprehensive Overview
2-(Bromoacetyl)-6-methoxynaphthalene is a compound with the CAS number 10262-65-4, which has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound belongs to the class of naphthaleenes, which are aromatic hydrocarbons with a fused bicyclic structure. The presence of a bromoacetyl group at the 2-position and a methoxy group at the 6-position introduces interesting electronic and steric effects, making it a valuable molecule for various chemical transformations and research studies.
The synthesis of 2-(Bromoacetyl)-6-methoxynaphthalene typically involves multi-step organic reactions, often starting from naphthalene derivatives. The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution or other directed metallation techniques, while the bromoacetyl group is introduced via acylation followed by bromination. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
Recent studies have highlighted the importance of naphthaleenes in drug discovery and material science. For instance, derivatives of naphthalene have been explored as potential candidates for anti-cancer therapies due to their ability to interact with specific biological targets. The bromoacetyl group in 2-(Bromoacetyl)-6-methoxynaphthalene adds further functionality, enabling it to participate in various bioconjugation reactions or serve as a precursor for more complex molecules.
In terms of physical properties, 2-(Bromoacetyl)-6-methoxynaphthalene exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands in the aromatic region, indicating its potential use in optoelectronic materials. Additionally, the compound has been studied for its fluorescence properties, which could be exploited in sensing applications.
From an environmental perspective, understanding the fate and transport of 2-(Bromoacetyl)-6-methoxynaphthalene in natural systems is crucial. Recent research has focused on its biodegradation pathways under aerobic and anaerobic conditions, revealing that microbial communities play a significant role in breaking down such compounds. This knowledge is essential for assessing the environmental impact of chemicals like 10262-65-4 and developing strategies for pollution control.
The application of 2-(Bromoacetyl)-6-methoxynaphthalene extends beyond traditional organic synthesis. It has been utilized as a building block in the construction of heterocyclic compounds, which are integral to many pharmaceutical agents. For example, its use as a precursor for isoquinoline derivatives has opened new avenues in medicinal chemistry research.
In conclusion, 2-(Bromoacetyl)-6-methoxynaphthalene (CAS No: 10262-65-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as an important molecule for future research and development.
10262-65-4 (2-(Bromoacetyl)-6-methoxynaphthalene) Related Products
- 5000-65-7(2-Bromo-3'-methoxyacetophenone)
- 72337-31-6(Ethanone, 2-bromo-1-(6,7-dimethoxy-2-naphthalenyl)-)
- 1835-02-5(2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one)
- 88950-07-6(Ethanone, 1,1'-[methylenebis(oxy-4,1-phenylene)]bis[2-bromo-)
- 5471-35-2(Ethanone,2-bromo-1-(4-methoxy-1-naphthalenyl)-)
- 28179-33-1(2-Bromo-1-(4-phenoxyphenyl)ethanone)
- 2491-38-5(2-Bromo-4'-hydroxyacetophenone)
- 2632-13-5(2-bromo-1-(4-methoxyphenyl)ethan-1-one)
- 53704-74-8(Ethanone, 2-bromo-1-(4-propoxyphenyl)-)
- 72337-73-6(2-Bromo-1-(6-methoxy-2-naphthalenyl)-1-propanone)